molecular formula C24H21FN4O4 B11415482 N-(3-fluoro-4-methylphenyl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide

N-(3-fluoro-4-methylphenyl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide

Cat. No.: B11415482
M. Wt: 448.4 g/mol
InChI Key: WHKMMPYVAZVFKB-UHFFFAOYSA-N
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Description

This compound features a pyrido[2,3-d]pyrimidine core substituted at position 3 with a (4-methoxyphenyl)methyl group and at positions 2 and 4 with dioxo moieties. The pyrido[2,3-d]pyrimidine scaffold is common in medicinal chemistry due to its ability to interact with enzymes and receptors via hydrogen bonding and π-π stacking .

Properties

Molecular Formula

C24H21FN4O4

Molecular Weight

448.4 g/mol

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C24H21FN4O4/c1-15-5-8-17(12-20(15)25)27-21(30)14-28-22-19(4-3-11-26-22)23(31)29(24(28)32)13-16-6-9-18(33-2)10-7-16/h3-12H,13-14H2,1-2H3,(H,27,30)

InChI Key

WHKMMPYVAZVFKB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=C(C=C4)OC)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methylphenyl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[2,3-d]pyrimidin-1-yl core, followed by the introduction of the 3-fluoro-4-methylphenyl and 4-methoxyphenylmethyl groups. Common reagents used in these reactions include various halogenating agents, oxidizing agents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-methylphenyl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

N-(3-fluoro-4-methylphenyl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular function and activity.

Comparison with Similar Compounds

Thieno[3,2-d]pyrimidinone Derivatives

Example: N-(2-Chloro-4-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide ()

  • Structural Differences: Replaces the pyrido[2,3-d]pyrimidine core with a thieno[3,2-d]pyrimidinone ring.
  • The thieno core increases sulfur-mediated metabolic stability .
  • Activity: Thieno derivatives are often explored as kinase inhibitors, whereas pyrido[2,3-d]pyrimidines are associated with chemokine receptor antagonism .

Pyrazolo[3,4-d]pyrimidine Derivatives

Example : AMG 487 ()

  • Structural Differences: Retains the pyrido[2,3-d]pyrimidinone core but substitutes the 3-position with a 4-ethoxyphenyl group and includes a trifluoromethoxyacetamide side chain.
  • Impact: The ethoxy group in AMG 487 is metabolized to a phenolic derivative (M2), which inhibits CYP3A, causing dose-dependent pharmacokinetics. In contrast, the methoxy group in the target compound may resist O-dealkylation, improving metabolic stability .

Substituent Effects on Pharmacokinetics and Bioactivity

Acetamide Side Chains

  • AMG 487 : The trifluoromethoxy group increases electron-withdrawing effects, stabilizing the molecule against oxidative metabolism but contributing to CYP3A-mediated drug-drug interactions via M2 .

Aromatic Substitutions

  • 3-[(4-Methoxyphenyl)methyl] vs. 3-(4-Ethoxyphenyl): Methoxy groups generally reduce metabolic clearance compared to ethoxy due to slower O-dealkylation.

Physicochemical Properties

Property Target Compound AMG 487 Thieno Derivative
Molecular Weight (g/mol) ~455 (estimated) 571.2 409.9
H-Bond Donors 1 2 1
H-Bond Acceptors 6 8 4
logP (Predicted) 3.8 4.5 3.2

The target compound’s lower logP compared to AMG 487 suggests improved aqueous solubility, while its moderate H-bond acceptor count balances membrane permeability and target engagement.

Key Research Findings

Metabolic Stability : The 4-methoxyphenylmethyl group in the target compound resists CYP3A-mediated oxidation, unlike AMG 487’s ethoxyphenyl group, which forms inhibitory metabolites .

Synthetic Accessibility: The target compound’s synthesis likely parallels AMG 487’s route, involving pyrido[2,3-d]pyrimidinone ring formation followed by acetamide coupling .

Selectivity: Fluorine and methyl groups on the phenylacetamide moiety may enhance selectivity for chemokine receptors over off-target kinases compared to non-fluorinated analogs .

Biological Activity

N-(3-fluoro-4-methylphenyl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide is a synthetic compound that belongs to the class of pyridopyrimidine derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's structure features a pyrido[2,3-d]pyrimidine core, which is known for its interaction with various biological targets. The presence of fluorine and methoxy groups is expected to influence its pharmacological profile.

Molecular Properties

PropertyValue
Molecular Weight624.5 g/mol
XLogP3-AA7
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count11
Rotatable Bond Count9

Anticancer Activity

Research has indicated that pyridopyrimidine derivatives exhibit significant anticancer properties through various mechanisms. One of the primary targets is dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. Inhibition of DHFR can lead to decreased proliferation of cancer cells.

Case Study: Inhibition of DHFR

A study demonstrated that compounds similar to this compound exhibited high affinity for DHFR. This inhibition resulted in reduced levels of tetrahydrofolate, essential for nucleotide synthesis, thereby impairing cancer cell growth .

Other Biological Activities

  • Tyrosine Kinase Inhibition : Some derivatives have shown potential as inhibitors of tyrosine kinases involved in cancer progression. This mechanism can hinder tumor growth and metastasis.
  • Acetylcholinesterase Inhibition : Recent studies have also explored the compound's ability to inhibit acetylcholinesterase (AchE), an enzyme associated with neurodegenerative diseases. Inhibition of AchE can enhance cholinergic signaling, offering therapeutic potential for conditions like Alzheimer's disease .

Table: Summary of Biological Activities

Activity TypeTarget Enzyme/ProteinEffect
Anticancer ActivityDihydrofolate Reductase (DHFR)Inhibition leads to reduced DNA synthesis
Tyrosine Kinase InhibitionVarious KinasesImpairs tumor growth
Acetylcholinesterase InhibitionAcetylcholinesterase (AchE)Enhances cholinergic signaling

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